molecular formula C11H8BrN5 B11836148 8-(4-bromophenyl)-7H-purin-6-amine CAS No. 77071-04-6

8-(4-bromophenyl)-7H-purin-6-amine

Cat. No.: B11836148
CAS No.: 77071-04-6
M. Wt: 290.12 g/mol
InChI Key: FAZDSEAMEPELHB-UHFFFAOYSA-N
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Description

8-(4-Bromophenyl)-7H-purin-6-amine: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features a bromophenyl group attached to the purine structure, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a halogenated purine in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of 8-(4-bromophenyl)-7H-purin-6-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions: 8-(4-Bromophenyl)-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced form.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of bromophenyl purine oxides.

    Reduction: Formation of bromophenyl purine amines.

    Substitution: Formation of various substituted purines depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 8-(4-Bromophenyl)-7H-purin-6-amine is unique due to its purine core, which is a fundamental structure in many biological molecules such as DNA and RNA. This makes it particularly interesting for research in genetics and molecular biology. The presence of the bromophenyl group further enhances its chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

CAS No.

77071-04-6

Molecular Formula

C11H8BrN5

Molecular Weight

290.12 g/mol

IUPAC Name

8-(4-bromophenyl)-7H-purin-6-amine

InChI

InChI=1S/C11H8BrN5/c12-7-3-1-6(2-4-7)10-16-8-9(13)14-5-15-11(8)17-10/h1-5H,(H3,13,14,15,16,17)

InChI Key

FAZDSEAMEPELHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NC=NC(=C3N2)N)Br

Origin of Product

United States

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